2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide
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Overview
Description
2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, an indole moiety, and an oxadiazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the chlorophenyl group with the indole-oxadiazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of chlorophenyl derivatives .
Scientific Research Applications
2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-ethylacetamide
- **2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylpropionamide
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity and biological activity .
Properties
CAS No. |
1251572-04-9 |
---|---|
Molecular Formula |
C26H22N4O2 |
Molecular Weight |
422.488 |
IUPAC Name |
N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-16-8-10-20(12-17(16)2)30-26(32)22-15-27-23-11-9-19(13-21(23)24(22)29-30)25(31)28-14-18-6-4-3-5-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
NGHIKTIYHDKEMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
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